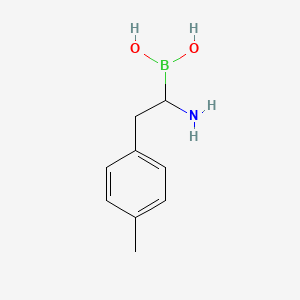

(1-Amino-2-(p-tolyl)ethyl)boronic acid

Description

Significance of α-Aminoboronic Acid Derivatives in Chemical Biology and Medicinal Chemistry

α-Aminoboronic acid derivatives represent a class of organoboron compounds that have garnered substantial interest in the fields of chemical biology and medicinal chemistry. mdpi.com Their significance stems from the unique chemical properties of the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic functional groups commonly found in biological macromolecules. wikipedia.orgnih.gov This ability to interact with biological targets, particularly the active sites of enzymes, has positioned them as valuable scaffolds for the design of potent and selective inhibitors. ontosight.ainih.gov

Boronic acids are known to act as transition-state analogs, effectively inhibiting various classes of enzymes, including serine proteases, histone deacetylases (HDACs), and the proteasome. wikipedia.orgnih.govresearchgate.net The boron atom in these molecules is a key substructure, capable of binding to active site serine residues. wikipedia.orgresearchgate.net This inhibitory activity is central to their therapeutic potential. A prime example is Bortezomib (B1684674) (Velcade®), a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma. wikipedia.orgnih.gov The success of Bortezomib has spurred further research into boronic acid derivatives as therapeutic agents for a range of diseases, including cancer and inflammatory conditions. nih.govnih.gov Beyond enzyme inhibition, these compounds are utilized as sensors for carbohydrates and in Boron Neutron Capture Therapy (BNCT). mdpi.com

Historical Context and Evolution of Boronic Acid Research

The history of boronic acid research dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid. wikipedia.orgnih.gov For a long time, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to a misconception about their toxicity. mdpi.com However, this perception has shifted dramatically, and organoboron compounds are now generally considered non-toxic. nih.govmdpi.com

The turning point in the application of boronic acids in organic chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds where boronic acids serve as key intermediates. nih.gov This advancement significantly broadened the accessibility and utility of these compounds. In the realm of medicinal chemistry, the discovery and clinical success of Bortezomib in the early 2000s catalyzed a surge of interest in boronic acids as pharmacologically active agents. nih.govnih.gov Modern research continues to explore the synthesis of novel boronic acid derivatives and expand their applications, leveraging their versatile reactivity, stability, and favorable safety profiles. nih.govmdpi.com

General Classification and Structural Diversity of α-Aminoboronic Acid Scaffolds

α-Aminoboronic acids are structurally analogous to α-amino acids, with the carboxylic acid group replaced by a boronic acid [-B(OH)₂] moiety. This structural similarity allows them to be recognized by and interact with enzymes that process natural amino acids and peptides.

The classification and structural diversity of these scaffolds can be described based on several features:

The Amino Acid Side Chain (R-group): Similar to proteinogenic amino acids, the R-group in α-aminoboronic acids can vary widely, from simple alkyl groups to more complex aromatic and heterocyclic structures. This diversity allows for the fine-tuning of steric and electronic properties to achieve specific interactions with a biological target. The compound of focus, (1-Amino-2-(p-tolyl)ethyl)boronic acid, is an analog of the amino acid phenylalanine, with a p-tolyl group substituting the phenyl group.

Peptidyl Derivatives: α-Aminoboronic acids are frequently incorporated into di-, tri-, or larger peptide sequences. These dipeptidyl boronic acids, such as Bortezomib, often exhibit enhanced specificity and potency for their target proteases compared to the single amino acid analogs. mdpi.com

Protection and Esterification: The boronic acid group is often protected or esterified, for instance with pinacol (B44631) or pinanediol, to improve stability and facilitate synthesis. epa.gov These esters can act as prodrugs, releasing the active boronic acid under physiological conditions.

This structural versatility enables the creation of large libraries of compounds for screening against various therapeutic targets, making α-aminoboronic acids a highly adaptable and valuable scaffold in drug discovery. nih.gov

Properties

Molecular Formula |

C9H14BNO2 |

|---|---|

Molecular Weight |

179.03 g/mol |

IUPAC Name |

[1-amino-2-(4-methylphenyl)ethyl]boronic acid |

InChI |

InChI=1S/C9H14BNO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,12-13H,6,11H2,1H3 |

InChI Key |

YIHFEARMBAFZKC-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CC1=CC=C(C=C1)C)N)(O)O |

Origin of Product |

United States |

Molecular Recognition and Interactions of α Aminoboronic Acid Derivatives

Reversible Covalent Binding Mechanisms with Biological Nucleophiles

The boronic acid moiety, -B(OH)₂, is an electrophilic "warhead" that readily interacts with nucleophilic residues found in proteins. This interaction typically involves the formation of a tetrahedral boronate adduct, which is often a stable complex that can mimic the transition state of enzymatic reactions. nih.gov

Interaction with Hydroxyl-Containing Residues (e.g., Serine, Threonine)

The hydroxyl groups (-OH) on the side chains of serine and threonine residues are primary targets for boronic acids. These residues are often found in the active sites of enzymes like serine proteases and threonine proteases. uq.edu.aulabome.com The interaction proceeds through a nucleophilic attack by the hydroxyl oxygen on the electron-deficient boron atom. This forms a reversible, covalent tetrahedral boronate ester. nih.gov This stable complex effectively inhibits the enzyme by blocking the active site. nih.gov The formation of this adduct is a key mechanism for many boronic acid-based protease inhibitors. nih.gov

Interaction with Carboxylate Residues

Direct covalent interaction between boronic acids and the carboxylate groups (-COO⁻) of aspartate and glutamate (B1630785) is less common and not as well-characterized as interactions with hydroxyl or amine groups. Carboxylate groups are generally considered weak nucleophiles for this type of reaction. Instead of forming a direct covalent bond with the boron atom, interactions are more likely to be mediated by hydrogen bonding or through coordination with a metal ion cofactor if present. nih.govresearchgate.net In some protein binding pockets, a carboxylate residue may play a role in orienting the boronic acid ligand through non-covalent interactions, thereby facilitating the primary covalent bond formation with a different, more nucleophilic residue. researchgate.net

Table 1: Summary of Reversible Interactions with Amino Acid Residues

| Residue Type | Functional Group | Interaction Mechanism with Boronic Acid | Resulting Adduct |

|---|---|---|---|

| Serine, Threonine | Hydroxyl (-OH) | Nucleophilic attack on boron | Reversible tetrahedral boronate ester |

| Histidine | Imidazole | Dative bond formation (N → B) | Tetrahedral boronate complex |

| Lysine | Primary Amine (-NH₂) | Dative bond formation (N → B) | Tetrahedral boronate complex |

| Aspartate, Glutamate | Carboxylate (-COO⁻) | Primarily non-covalent (e.g., H-bonding) | No direct covalent adduct typically formed |

Lewis Acidity of Boronic Acids and Boronate Formation in Aqueous Solution

Boronic acids are classified as Lewis acids because the boron atom has a vacant p-orbital, making it an electron pair acceptor. sdu.dk In an aqueous solution, a boronic acid molecule, R-B(OH)₂, exists in equilibrium with its hydrated, anionic tetrahedral form, the boronate ion, R-B(OH)₃⁻. sdu.dkresearchgate.net This equilibrium is pH-dependent and is characterized by the acid dissociation constant (pKa) of the boronic acid. researchgate.netnih.gov

R-B(OH)₂ (trigonal) + H₂O ⇌ R-B(OH)₃⁻ (tetrahedral) + H⁺

The trigonal form is neutral and planar, while the boronate form is anionic and tetrahedral. The pKa value is a measure of the compound's Lewis acidity; a lower pKa indicates a stronger Lewis acid, which favors the formation of the tetrahedral boronate ion at a lower pH. researchgate.netreddit.com The formation of the boronate ion is significant because this tetrahedral, negatively charged species is often more reactive towards nucleophiles and is the key intermediate in the formation of stable esters with diols. researchgate.netnih.gov

Recognition of Polyhydroxy Motifs

One of the most well-established functions of boronic acids is their ability to bind to molecules containing multiple hydroxyl groups (polyols), particularly those with specific stereochemistry. nih.gov

Saccharide and Polysaccharide Binding

Boronic acids exhibit a strong and reversible binding affinity for saccharides and polysaccharides, which are rich in hydroxyl groups. acs.orgwikipedia.org This interaction is highly specific for diols that are arranged in a cis configuration on a five- or six-membered ring, as this geometry allows for the formation of stable five- or six-membered cyclic boronate esters. researchgate.netnih.gov The reaction involves the condensation of the boronic acid with two adjacent hydroxyl groups of the saccharide, releasing water molecules. nsf.gov

This binding event is highly dependent on the structure and conformation of the sugar. For instance, monoboronic acids generally show a higher affinity for fructose (B13574) over glucose because fructose has a higher population of isomers presenting the required cis-diol arrangement. rsc.org This selective, reversible covalent interaction has been widely exploited in the development of synthetic receptors and fluorescent sensors for carbohydrate detection. nih.govnih.govacs.org The binding affinity can be further enhanced by using molecules that contain two boronic acid moieties (diboronic acids), which can bind to a single saccharide molecule at two different points, a principle known as multivalency. rsc.orgnih.gov

Catechol Binding

The interaction between boronic acids and catechols is a well-documented example of reversible covalent bonding, leading to the formation of stable five-membered boronate esters. This interaction is fundamental to the application of boronic acids in chemical sensors and self-healing materials. The binding affinity is influenced by several factors, including the pH of the medium and the electronic properties of both the boronic acid and the catechol.

For (1-Amino-2-(p-tolyl)ethyl)boronic acid, the electron-donating nature of the p-tolyl group is expected to slightly decrease the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. However, the α-amino group can influence the binding through intramolecular coordination or by affecting the local pH. The formation of the boronate ester is typically favored at pH values above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral boronate form.

Table 1: Representative Association Constants of Arylboronic Acids with Catechol Derivatives at Physiological pH

| Boronic Acid Derivative | Catechol Derivative | Association Constant (Ka) [M-1] |

| Phenylboronic acid | Catechol | 1.3 x 103 |

| Phenylboronic acid | Dopamine | 2.5 x 103 |

| 4-Methoxyphenylboronic acid | Catechol | 1.1 x 103 |

Note: The data in this table is for illustrative purposes and represents values for similar compounds, not (1-Amino-2-(p-tolyl)ethyl)boronic acid itself.

The binding process can be monitored using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, as the formation of the boronate ester often leads to changes in the electronic properties of the interacting molecules. acs.org NMR spectroscopy is another powerful tool to characterize the structure of the resulting boronate ester complexes. nih.gov

Interactions with Other Biological Molecules

The versatile reactivity of the α-aminoboronic acid moiety allows for interactions with a range of other biologically significant molecules beyond simple catechols. These interactions are critical for the potential therapeutic and diagnostic applications of this class of compounds.

Nucleic Acid Interactions

Boronic acids are known to interact with the cis-diol units present in the ribose sugar of ribonucleic acids (RNA). nih.gov This interaction, similar to that with catechols, results in the formation of a reversible boronate ester linkage. The ability of (1-Amino-2-(p-tolyl)ethyl)boronic acid to bind to RNA would be dependent on the accessibility of the 2',3'-cis-diol of the ribose units within the folded RNA structure.

The p-tolyl group of the molecule could potentially engage in hydrophobic or π-stacking interactions with the nucleobases of RNA, which could enhance the binding affinity and provide a degree of sequence or structural selectivity. The α-amino group may also contribute to the interaction through hydrogen bonding with the phosphate (B84403) backbone or other parts of the RNA molecule. While the thermodynamics of boronic acid-ribose interactions have been studied, specific binding data for α-aminoboronic acids with nucleic acids is scarce. The stability of such complexes is generally lower than that with catechols and is highly dependent on the pH and the local structure of the RNA. researchgate.net

Metal Ion Coordination (e.g., Zinc)

The α-amino acid-like structure of (1-Amino-2-(p-tolyl)ethyl)boronic acid suggests a potential for coordinating with metal ions. The amino group and the hydroxyl groups of the boronic acid can act as ligands for metal ions such as zinc(II). Zinc is a crucial metal ion in numerous biological processes, often found in the active sites of enzymes where it is coordinated by amino acid residues like histidine and cysteine.

It is plausible that (1-Amino-2-(p-tolyl)ethyl)boronic acid could form chelate complexes with Zn(II), involving the nitrogen of the amino group and one or both oxygen atoms of the boronic acid moiety. The stability of such complexes would depend on the pH, as the protonation state of both the amino and boronic acid groups is pH-dependent. While stability constants for zinc complexes with this specific α-aminoboronic acid have not been reported, studies on mixed-ligand complexes of zinc with amino acids provide a framework for understanding such interactions. sapub.orgiupac.org The coordination of the boronic acid moiety to zinc is less common but has been observed in certain contexts.

Phosphatidylinositol Bisphosphate Recognition

Phosphatidylinositol bisphosphate (PIP2) is a key signaling phospholipid in cellular membranes, and its recognition by small molecules is of significant interest. The headgroup of PIP2 contains a cis-diol on the inositol (B14025) ring, presenting a potential binding site for boronic acids.

A study by Vilar and Woscholski demonstrated the design of a synthetic receptor containing two boronic acid groups that could specifically bind to the headgroup of PIP2. nih.gov This receptor was shown to interfere with protein-lipid interactions by blocking access to the PIP2 headgroup. nih.gov Based on this precedent, it is conceivable that (1-Amino-2-(p-tolyl)ethyl)boronic acid could also interact with the inositol headgroup of PIP2. The binding affinity would likely be modest for a monovalent interaction but could be enhanced by the hydrophobic interaction of the p-tolyl group with the lipid bilayer or by electrostatic interactions of the amino group with the negatively charged phosphate groups of PIP2.

Protein Surface Binding

The ability of boronic acids to interact with protein surfaces is a key aspect of their biological activity, particularly as enzyme inhibitors. nih.gov Boronic acids are well-known transition-state analogue inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. nih.gov The α-amino group and the p-tolyl side chain of (1-Amino-2-(p-tolyl)ethyl)boronic acid would play a crucial role in determining the specificity and affinity of binding to the active site of a target protease. The p-tolyl group, in particular, could fit into hydrophobic pockets within the enzyme's active site, contributing to the binding energy. nih.gov

Beyond enzyme inhibition, (1-Amino-2-(p-tolyl)ethyl)boronic acid could also bind to other sites on a protein surface. This binding could be mediated by interactions with serine, threonine, or tyrosine residues that are accessible on the protein surface, forming boronate esters. Additionally, the amino group could form salt bridges with acidic residues like aspartate or glutamate, while the p-tolyl group could engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, or valine. These multivalent interactions could lead to specific and moderately affine binding to protein surfaces, potentially modulating protein-protein interactions or other cellular functions.

Enzymatic Inhibition by α Aminoboronic Acids

Mechanism of Transition State Mimicry in Enzymatic Reactions

The inhibitory activity of α-aminoboronic acids is primarily based on the principle of transition-state analogy. oup.comtandfonline.com Enzymatic reactions, such as the hydrolysis of a peptide bond by a protease, proceed through a high-energy, unstable tetrahedral transition state. tandfonline.com The boronic acid group in an inhibitor like (1-Amino-2-(p-tolyl)ethyl)boronic acid is planar in its free state but possesses an empty p-orbital, making the boron atom electrophilic.

Within the enzyme's active site, a key nucleophilic residue (like the hydroxyl group of serine or threonine) attacks the electron-deficient boron atom. oup.commedcraveonline.com This forms a stable, tetrahedral boronate adduct. tandfonline.com This adduct is structurally and electronically similar to the transient tetrahedral intermediate of the natural enzymatic reaction. oup.comtandfonline.com Because this enzyme-inhibitor complex is significantly more stable than the actual transition state, it effectively "traps" the enzyme, blocking its catalytic activity. patsnap.com This mechanism allows for the design of highly potent and specific inhibitors. tandfonline.com

Inhibition of Proteases

α-Aminoboronic acids are recognized as a versatile class of inhibitors for a broad spectrum of proteases. oup.comtandfonline.comresearchgate.net The specificity of the inhibitor is largely determined by the side chain of the α-aminoboronic acid, which mimics the side chain of the amino acid residue recognized by the enzyme's specificity pocket(s). nih.gov For (1-Amino-2-(p-tolyl)ethyl)boronic acid, its p-tolyl-methyl side chain is an analogue of the amino acid phenylalanine, suggesting it would preferentially inhibit proteases that cleave after bulky, hydrophobic residues.

Serine proteases utilize a catalytic triad, including a key serine residue, to hydrolyze peptide bonds. patsnap.commdpi.com The hydroxyl group of this catalytic serine acts as the nucleophile that attacks the boron atom of the inhibitor, forming a stable, covalent tetrahedral adduct. medcraveonline.comacs.org This complex mimics the acyl-enzyme intermediate formed during normal catalysis. patsnap.com

Thrombin: Thrombin is a crucial serine protease in the blood coagulation cascade. nih.gov Peptide boronic acids have been developed as highly effective, slow-binding inhibitors of thrombin. nih.gov For instance, peptides incorporating boroarginine, which mimics the natural substrate's arginine residue, show potent antithrombotic activity with inhibition constants (Ki) in the picomolar range. nih.gov

Dipeptidyl Peptidases (DPPs): Dipeptidyl peptidase IV (DPP-IV) is a serine protease that degrades incretin (B1656795) hormones, making it a target for type 2 diabetes treatment. nih.govresearchgate.net Dipeptide boronic acids, particularly those ending in boroProline, are among the most potent DPP-IV inhibitors known. figshare.com The potency is influenced by the amino acid in the second position (P2), which interacts with the enzyme's S2 pocket. figshare.com

HCV NS3/4A Protease: The Hepatitis C virus (HCV) NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy. nih.govnih.gov Small-molecule inhibitors, including those with boronic acid warheads, have been designed to block its active site. researchgate.netrxlist.com The design of these inhibitors is based on mimicking the structure of the natural substrate cleavage sites within the HCV polyprotein. nih.gov

| Enzyme Target | Example α-Aminoboronic Acid Inhibitor | Inhibition Constant (Ki) | Reference |

| Thrombin | Ac-(D)Phe-Pro-boroArg-OH | 41 pM | nih.gov |

| Thrombin | Boc-(D)Phe-Pro-boroArg-OH | 3.6 pM | nih.gov |

| DPP-IV | Various Xaa-boroPro dipeptides | Varies (nM to µM range) | figshare.com |

| HCV NS3/4A | Inhibitors with boronic acid warheads | Potent inhibition demonstrated | researchgate.net |

Threonine proteases employ the secondary hydroxyl group of an N-terminal threonine residue as the catalytic nucleophile. sinobiological.com Similar to serine proteases, this hydroxyl group attacks the boronic acid of the inhibitor. medcraveonline.com

20S Proteasome: The 20S proteasome is a large multi-subunit protein complex responsible for degrading damaged or unneeded proteins in the cell. nih.gov It has multiple active sites, including chymotrypsin-like, trypsin-like, and caspase-like activities, with the catalytic nucleophiles being threonine residues. medcraveonline.com Peptide boronic acids are potent, competitive, and slowly reversible inhibitors of the proteasome's chymotrypsin-like activity. nih.gov The dipeptide boronic acid bortezomib (B1684674) (a derivative of Phenylalanine-Leucine boronic acid) is a clinically approved proteasome inhibitor for treating multiple myeloma. medcraveonline.comnih.gov

| Enzyme Target | Example Inhibitor | Type of Inhibition | Key Finding | Reference |

| 20S Proteasome | Peptidyl boronic acids | Competitive, slowly reversible | Potently inhibit chymotrypsin-like activity | nih.gov |

| 20S Proteasome | Bortezomib | Reversible | Covalently binds to the active site threonine | medcraveonline.com |

Aspartyl proteases utilize a pair of aspartic acid residues to activate a water molecule, which then acts as the nucleophile to hydrolyze the peptide bond. researchgate.net While the primary mechanism of boronic acid inhibition involves direct attack by an enzyme's nucleophilic residue, their interaction with aspartyl proteases is less direct. The boronic acid can act as a transition-state analogue by coordinating to the activated water molecule and mimicking the tetrahedral intermediate's geometry. tandfonline.com However, α-aminoboronic acids are generally less effective against aspartyl proteases compared to serine or threonine proteases. researchgate.net

Arginase is a binuclear manganese metalloenzyme, not a protease, that hydrolyzes L-arginine to L-ornithine and urea. nih.gov Boronic acid-based inhibitors have been designed as analogues of the substrate L-arginine. nih.gov The boronic acid moiety is believed to interact with the metal-activated hydroxide (B78521) ion in the active site, mimicking the tetrahedral intermediate of the hydrolysis reaction. mdpi.com The compound 2-amino-6-boronohexanoic acid (ABH) is a well-known, potent arginase inhibitor that serves as a parent structure for many newer derivatives. nih.govnih.gov

| Enzyme Target | Example Boronic Acid Inhibitor | Inhibitory Activity | Reference |

| Human Arginase I | 2-amino-6-boronohexanoic acid (ABH) | Kd of 5 nM | mdpi.com |

| Human Arginase II | 2-amino-6-boronohexanoic acid (ABH) | Ki of 8.5 nM | mdpi.com |

Inhibition of β-Lactamases

β-Lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillin. mdpi.com They are typically serine-based enzymes that hydrolyze the amide bond in the β-lactam ring. acs.org Boronic acid transition state inhibitors (BATSIs) are a promising class of β-lactamase inhibitors. mdpi.com They function by having the boronic acid group attacked by the catalytic serine residue (e.g., Ser70 in many Class A enzymes), forming a stable tetrahedral adduct that mimics the transition state of β-lactam hydrolysis. mdpi.comacs.org This reversible, covalent inhibition protects the antibiotic from degradation. nih.gov

Class A, C, and D Serine β-Lactamase Inhibition

Boronic acids are recognized as effective inhibitors of serine β-lactamases, which are key enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.gov These enzymes are categorized into four Ambler classes: A, B, C, and D. Classes A, C, and D utilize a serine residue in their active site for the hydrolysis of the β-lactam ring. Boronic acids act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine. mdpi.com

While specific inhibitory data for (1-Amino-2-(p-tolyl)ethyl)boronic acid against Class A, C, and D β-lactamases are not extensively detailed in the public domain, the general inhibitory potential of α-aminoboronic acids is well-established. For instance, various phenylboronic acids have demonstrated inhibitory activity against Class A and C enzymes. mdpi.com The inhibition potency is influenced by the substituents on the phenyl ring. Aromatic boronic acids have been shown to be reversible inhibitors of Class C β-lactamases. nih.gov Studies on related compounds suggest that α-aminoboronic acids can achieve low micromolar to nanomolar inhibition constants (Ki) against these enzymes.

Table 1: General Inhibitory Activity of Phenylboronic Acid Derivatives Against Serine β-Lactamases

| β-Lactamase Class | Enzyme Example | General Ki Range for Phenylboronic Acids |

|---|---|---|

| Class A | KPC-2 | 2.3 µM (for 3-azidomethylphenyl boronic acid) mdpi.com |

Note: The data in this table represents the inhibitory activity of a related phenylboronic acid derivative and is intended to be illustrative of the potential activity of this class of compounds. Specific data for (1-Amino-2-(p-tolyl)ethyl)boronic acid was not available.

Inhibition of Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. They are the primary targets of β-lactam antibiotics. Boronic acids have been investigated as inhibitors of PBPs, as they can mimic the tetrahedral intermediate formed during the acylation of the PBP's active site serine by a β-lactam. nih.gov The inhibition of PBPs by boronic acids involves the formation of a reversible covalent bond with the catalytic serine residue. nih.gov

While specific studies on the inhibition of PBPs by (1-Amino-2-(p-tolyl)ethyl)boronic acid are limited, research on peptide boronic acids has shown them to be effective PBP inhibitors. mdpi.com The amino group and the side chain of the α-aminoboronic acid play a crucial role in positioning the boronic acid moiety within the PBP active site to facilitate the interaction with the catalytic serine. The p-tolyl group of (1-Amino-2-(p-tolyl)ethyl)boronic acid would be expected to occupy a hydrophobic pocket within the enzyme's active site.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

The structure-activity relationship (SAR) of α-aminoboronic acids as enzyme inhibitors is a field of active research. For serine proteases in general, the nature of the substituent at the α-carbon to the boronic acid (the P1 position) is a key determinant of inhibitory potency and selectivity. nih.govresearchgate.net This side chain interacts with the S1 binding pocket of the enzyme.

In the context of (1-Amino-2-(p-tolyl)ethyl)boronic acid, the key structural features influencing its inhibitory activity would be:

The α-amino group: This group is often crucial for mimicking the natural amino acid or peptide substrate of the target enzyme, allowing for proper orientation within the active site through hydrogen bonding interactions.

The p-tolyl group: This bulky, hydrophobic group would preferentially interact with hydrophobic S1 pockets in target enzymes. The electronic properties of the tolyl group can also influence the Lewis acidity of the boron atom.

The boronic acid moiety: This is the "warhead" responsible for the covalent interaction with the catalytic serine residue. Its acidity and geometry are critical for effective inhibition.

SAR studies on related dipeptidyl boronic acid inhibitors of serine proteases have shown that variations in the P2 position can be well-tolerated, while the stereochemistry at the P1 position is critical for activity. nih.gov For β-lactamase inhibition, modifications to the aromatic ring of phenylboronic acids have been shown to significantly impact potency. mdpi.com The specific placement and nature of substituents can enhance binding affinity by exploiting additional interactions within the enzyme's active site.

Applications in Chemical Biology Research

Development of Molecular Probes and Sensors

Boronic acid-based molecules have emerged as a cornerstone in the design of molecular probes and chemosensors. nih.gov Their utility stems from specific and often reversible interactions with biologically important molecules and ions, which can be translated into detectable signals, typically fluorescence. nih.govmdpi.com This has led to the development of sensors for carbohydrates, anions, and various reactive oxygen and nitrogen species (ROS/RNS). rsc.org

Boronate-based probes are highly effective tools for detecting and quantifying biological oxidants like hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). nih.govfrontiersin.orgacs.org The primary detection mechanism is the irreversible oxidative deboronation of the C-B bond, which converts the boronic acid into a corresponding phenol. frontiersin.org This reaction is often accompanied by a significant change in the molecule's fluorescence, allowing for "turn-on" detection of the target oxidant. nih.gov

The reaction is highly specific; for instance, boronates react with peroxynitrite at a rate nearly a million times faster than with hydrogen peroxide, enabling selective detection. nih.govacs.org This high selectivity allows researchers to monitor the real-time generation of specific oxidants within cells and even in living animals. nih.gov A variety of fluorogenic probes have been developed based on this principle, using different fluorescent scaffolds to achieve a range of optical properties. frontiersin.orgnih.gov

Table 1: Reactivity of Aryl Boronates with Biological Oxidants

| Oxidant | Product Yield | Key Features |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | ~100% | Forms corresponding phenolic product. nih.gov |

| Hypochlorous Acid (HOCl) | ~100% | Forms corresponding phenolic product. nih.gov |

| Peroxynitrite (ONOO⁻) | 80–85% | The lower yield is due to a secondary reaction pathway involving homolytic cleavage. nih.gov |

Fluorescent probes are powerful tools for visualizing biological processes in real time at the subcellular level. nih.gov Boronic acid derivatives have been extensively incorporated into fluorescent scaffolds for imaging applications, particularly for detecting carbohydrates and ROS. rsc.orgnih.gov These probes are typically cell-permeable, allowing for the measurement of intracellular analyte concentrations. nih.gov

The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET) or excited-state charge transfer (CT). nih.gov In a typical PET sensor, the boronic acid group quenches the fluorescence of a nearby fluorophore. Upon binding to a target molecule like a monosaccharide, the electronic properties of the boron atom are altered, inhibiting the PET process and "turning on" the fluorescence. researchgate.net This strategy has been successfully used to create probes for imaging glucose and other biologically important sugars. nih.govscilit.com Similarly, probes for hydrogen peroxide have been developed that span the color spectrum, including red, green, and blue fluorescent sensors, enabling multicolor imaging experiments. nih.gov

Table 2: Examples of Boronate-Based Fluorescent Probes for H₂O₂

| Probe Name | Fluorophore Core | Fluorescence Change | Emission Color |

|---|---|---|---|

| Peroxyfluor-1 (PF1) | Fluorescein | Increase | Green |

| Peroxyresorufin-1 (PR1) | Resorufin | Increase | Red |

| Peroxyxanthone-1 (PX1) | Xanthone | Increase | Blue |

Data sourced from Miller et al., 2005 and Chang et al., 2004 as cited in other sources. frontiersin.orgnih.gov

The Lewis acidic nature of the boronic acid group allows it to accept a hydroxide (B78521) ion, leading to an equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate species. acs.orgchalmers.se This transition is pH-dependent, making boronic acids useful components in pH-responsive materials. acs.org This property has been exploited in the development of nano-drug delivery systems that release their cargo in the acidic microenvironment of tumors. mdpi.comnih.gov

The pKa of most simple arylboronic acids is in the non-physiological range of 8–10. chalmers.seacs.org Consequently, a significant area of research focuses on modifying the chemical structure of boronic acids to lower their pKa into a more physiologically relevant range, thereby enhancing their sensitivity to pH changes that occur in biological systems. acs.orgchalmers.seacs.org

Interference in Cellular Signaling Pathways

Beyond their use as sensors, boronic acid-containing molecules can be designed to interact with and modulate the function of proteins involved in cellular signaling. acs.org Their unique ability to form reversible covalent bonds with nucleophilic amino acid residues, such as serine, makes them effective as enzyme inhibitors or receptor modulators. researchgate.netnih.gov

The chemokine receptor CXCR3, a G protein-coupled receptor (GPCR), is a key regulator of immune cell trafficking and has been implicated in various inflammatory diseases. nih.govdovepress.com Researchers have successfully designed boronic acid-containing molecules that act as allosteric modulators of CXCR3. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, altering the receptor's conformation and function. nih.gov

The boronic acid moiety was chosen for its capacity to form a reversible covalent interaction with the receptor, potentially influencing its conformational dynamics. nih.govresearchgate.net Studies combining computational modeling, chemical synthesis, and site-directed mutagenesis have identified key amino acid residues within the receptor that are crucial for the action of these modulators. nih.gov This work has led to the development of the first biased negative allosteric modulator of CXCR3, demonstrating that boronic acid derivatives are outstanding tools for investigating receptor-ligand interactions and inducing biased signaling, where a ligand preferentially activates one signaling pathway over another. nih.gov

Cell Delivery Systems for Small Molecules and Proteins

A major challenge in therapeutics and chemical biology is the delivery of molecules, especially large proteins, across the cell membrane. nih.govchemrxiv.org Boronic acids offer a promising strategy to overcome this barrier. acs.org This approach leverages the dynamic covalent interaction between boronic acids and the 1,2- and 1-3-diols that are abundant in the glycocalyx, the carbohydrate-rich layer coating the surface of mammalian cells. nih.gov

By functionalizing proteins or nanoparticles with boronic acid groups, these delivery systems can transiently bind to the cell surface, increasing their local concentration and promoting cellular uptake. acs.orgnih.govnih.gov This strategy has been used to enhance the delivery of green fluorescent protein and cytotoxic ribonucleases into cells. nih.gov Furthermore, boronic acid-linked cell-penetrating peptides (CPPs) have been shown to significantly improve the delivery of protein cargo compared to the unmodified CPP. researchgate.net Researchers are also developing "traceless" delivery systems where the boronic acid-containing vehicle is linked to the cargo via a bond that is cleaved inside the cell, releasing the native, unmodified protein to perform its function. nih.gov

Recognition of RNA and Bacterial Surfaces

Research into the specific applications of (1-Amino-2-(p-tolyl)ethyl)boronic acid in the recognition of ribonucleic acid (RNA) and bacterial surfaces is not extensively documented in publicly available scientific literature. However, the broader class of aminoboronic acids serves as a valuable proxy for understanding the potential mechanisms by which this specific compound might interact with these biological targets. The fundamental principle underpinning these interactions is the ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and -1,3-diols.

Recognition of RNA

The ribose units within the backbone of RNA present a key target for boronic acids. Each ribonucleoside possesses a cis-diol group at the 2' and 3' positions of the ribose sugar, making it an ideal binding site for boronic acid-containing molecules. This interaction can be harnessed for various applications in chemical biology, including RNA separation, purification, and the development of RNA-targeted therapeutics.

The binding of a boronic acid to the ribose diol forms a cyclic boronate ester, a stable yet reversible linkage. This reversibility is crucial for applications such as affinity chromatography, where RNA can be captured from complex biological mixtures and subsequently released under mild conditions, for instance, by a change in pH or the introduction of a competing diol like sorbitol. While specific binding data for (1-Amino-2-(p-tolyl)ethyl)boronic acid is unavailable, studies with related compounds such as 3-aminophenylboronic acid (APBA) have demonstrated the feasibility of this approach. For example, APBA-functionalized silica (B1680970) microspheres have been successfully used to isolate RNA from both mammalian and bacterial cells.

The general mechanism for boronic acid-based RNA recognition is summarized in the table below:

| Target Moiety | Interacting Group | Bond Formed | Key Features | Potential Applications |

| 2',3'-cis-diol of ribose | Boronic acid (-B(OH)₂) | Cyclic boronate ester | Reversible, pH-dependent | RNA isolation and purification, RNA sensing, therapeutic delivery |

Recognition of Bacterial Surfaces

The cell walls of bacteria are complex structures rich in carbohydrates, such as peptidoglycans and lipopolysaccharides (LPS), which present diol moieties that can be recognized by boronic acids. This interaction forms the basis for developing sensors and antimicrobial agents that can selectively target bacterial cells.

Gram-positive and Gram-negative bacteria have distinct cell wall compositions, which can lead to differential binding by boronic acid derivatives. For instance, the outer membrane of Gram-negative bacteria is rich in LPS, which contains carbohydrate portions available for binding. Gram-positive bacteria possess a thick peptidoglycan layer with associated teichoic acids, which also present diol functionalities.

Research using compounds like 3-aminophenylboronic acid has shown that these molecules can be immobilized on sensor surfaces to detect the presence of bacteria. The binding of bacteria to the boronic acid-functionalized surface can be detected through various means, including changes in capacitance or fluorescence. For example, a sensor using 3-APBA immobilized on a gold electrode could detect bacteria in a linear range of 1.5×10² to 1.5×10⁶ colony-forming units (CFU) per milliliter.

The key findings from research on related boronic acids for bacterial detection are highlighted below:

| Boronic Acid Derivative | Bacterial Target(s) | Detection Method | Limit of Detection (LOD) | Reference |

| 3-Aminophenylboronic acid (3-APBA) | General bacteria | Capacitance change on a gold electrode | 1.0×10² CFU/mL | |

| Phenylboronic acid-modified dendrimer | General bacteria | Fluorescence quenching | ~10⁴ CFU/mL | |

| Boronic acid-functionalized carbon dots | Gram-positive bacteria | Fluorescence enhancement | Not specified |

The amino group present in (1-Amino-2-(p-tolyl)ethyl)boronic acid could potentially play a secondary role in bacterial recognition. At physiological pH, this amino group would be protonated, conferring a positive charge to the molecule. This positive charge could facilitate electrostatic interactions with the negatively charged components of bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and the phosphate (B84403) groups of LPS in Gram-negative bacteria, thereby enhancing binding affinity and selectivity.

While direct experimental evidence for (1-Amino-2-(p-tolyl)ethyl)boronic acid is lacking, the established reactivity of the boronic acid functional group with diols suggests its potential utility in the recognition of both RNA and bacterial surfaces, warranting further investigation.

Medicinal Chemistry Perspectives on α Aminoboronic Acids

Rational Design Principles for Bioactive α-Aminoboronic Acid Compounds

The rational design of bioactive α-aminoboronic acid compounds is a cornerstone of their development as therapeutic agents. This process leverages fundamental principles of medicinal chemistry to optimize their interaction with biological targets, enhance their efficacy, and improve their drug-like properties.

Bioisosteric Replacement of α-Amino Acids

A fundamental principle in the design of α-aminoboronic acid inhibitors is their role as bioisosteres of α-amino acids. Bioisosterism refers to the substitution of a molecule or group with another that has similar physical and chemical properties, leading to a comparable biological effect. The boronic acid group, B(OH)₂, is considered a bioisostere of the carboxylic acid group, COOH. nih.govresearchgate.net This substitution is critical to the inhibitory mechanism of α-aminoboronic acids.

(1-Amino-2-(p-tolyl)ethyl)boronic acid is the bioisosteric analog of the amino acid 3-(p-tolyl)-alanine. In an enzyme's active site, the trigonal planar boronic acid can accept a lone pair of electrons from a nucleophilic serine, threonine, or cysteine residue, forming a stable, tetrahedral boronate adduct. This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic cycle. nih.govnih.gov The p-tolyl group of (1-Amino-2-(p-tolyl)ethyl)boronic acid would be expected to interact with hydrophobic pockets within the enzyme's active site, similar to the side chains of natural amino acids like phenylalanine or tyrosine.

Integration into Peptide Mimetics and Peptide Conjugates

The structural similarity of α-aminoboronic acids to amino acids allows for their seamless integration into peptide chains, creating peptide mimetics or peptidomimetics. nih.govbohrium.comresearchgate.net These are molecules that mimic the structure and function of natural peptides. By incorporating (1-Amino-2-(p-tolyl)ethyl)boronic acid into a peptide sequence, it is possible to generate potent and selective enzyme inhibitors.

The synthesis of such peptide conjugates often involves standard solid-phase or solution-phase peptide synthesis techniques. rsc.org The resulting peptidomimetics can exhibit enhanced stability against proteolytic degradation compared to their natural peptide counterparts, a crucial advantage in drug development. For instance, dipeptidyl boronic acids have been extensively studied as inhibitors of various proteases, where the boronic acid acts as a warhead and the peptide sequence provides specificity for the target enzyme. nih.gov A hypothetical dipeptide incorporating (1-Amino-2-(p-tolyl)ethyl)boronic acid at the C-terminus could be designed to target a protease that recognizes a p-tolylalanine residue at its P1' site.

Lead Compound Identification and Optimization Strategies

The discovery of a lead compound is a critical step in the drug development pipeline. For α-aminoboronic acids, lead compounds can be identified through screening of compound libraries or through rational design based on the substrate specificity of a target enzyme. Once a lead compound is identified, it undergoes an optimization process to improve its potency, selectivity, and pharmacokinetic properties. nih.govarxiv.org

For a compound like (1-Amino-2-(p-tolyl)ethyl)boronic acid, if it were identified as a hit in a screening campaign, several optimization strategies could be employed. Structure-activity relationship (SAR) studies would be conducted by systematically modifying the structure and assessing the impact on biological activity. nih.gov For example, the p-tolyl group could be replaced with other substituted aromatic or aliphatic groups to probe the hydrophobic pocket of the target enzyme. The amino group could be acylated with different substituents to explore interactions with other parts of the active site.

Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to guide the optimization process. These tools can help predict how structural modifications will affect the binding affinity and selectivity of the inhibitor, allowing for a more focused and efficient optimization effort.

Modulating Selectivity and Affinity of Boronic Acid Inhibitors

Achieving high selectivity and affinity for the target enzyme is a major goal in the design of boronic acid inhibitors. Selectivity is crucial to minimize off-target effects and potential toxicity. The affinity, often measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), determines the potency of the inhibitor.

The selectivity and affinity of an inhibitor based on (1-Amino-2-(p-tolyl)ethyl)boronic acid can be modulated through several strategies. The peptide sequence in a peptidomimetic can be altered to specifically target the desired protease. For example, extending the peptide chain to include P2 and P3 residues that match the substrate preference of the target enzyme can significantly enhance both affinity and selectivity. nih.gov

The nature of the substituent on the boronic acid itself can also influence selectivity. While the boronic acid is the reactive "warhead," the side chain, in this case, the p-tolyl-ethyl group, plays a crucial role in directing the inhibitor to the correct enzyme. Fine-tuning the electronic and steric properties of this side chain can lead to improved interactions with the enzyme's active site. For instance, the introduction of electron-withdrawing or electron-donating groups on the tolyl ring could modulate the Lewis acidity of the boron atom, potentially affecting the stability of the enzyme-inhibitor complex.

The following table presents IC50 values for various cancer cell lines treated with compounds that are structurally related to (1-Amino-2-(p-tolyl)ethyl)boronic acid, illustrating the range of potencies that can be achieved through structural modifications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HTB-26 (Breast Cancer) | 10-50 |

| Compound 1 | PC-3 (Prostate Cancer) | 10-50 |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 |

| Compound 2 | HTB-26 (Breast Cancer) | 10-50 |

| Compound 2 | PC-3 (Prostate Cancer) | 10-50 |

| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 |

Data is illustrative and based on structurally related compounds, not (1-Amino-2-(p-tolyl)ethyl)boronic acid itself. researchgate.net

Design Considerations for Pharmacokinetic Properties (general principles)

Beyond potency and selectivity, a successful drug candidate must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). For α-aminoboronic acids, several design considerations can be employed to improve their pharmacokinetic profile.

Oral bioavailability is often a challenge for peptide-based drugs due to their poor absorption and rapid degradation in the gastrointestinal tract. To address this, prodrug strategies can be implemented. For boronic acids, this can involve esterification of the boronic acid moiety to increase its lipophilicity and membrane permeability. These esters are then hydrolyzed in vivo to release the active boronic acid. ebi.ac.uk

Metabolic stability is another key consideration. The peptide backbone of peptidomimetics can be modified to be more resistant to proteolysis. This can include the use of unnatural amino acids, N-methylation of the peptide bonds, or cyclization of the peptide chain.

The following table shows the inhibitory constants (Ki) for a series of dipeptidyl boronic acids against Dipeptidyl Peptidase IV (DPP-IV), highlighting how variations in the P2 position can affect potency.

| P2 Amino Acid | Ki (nM) for DPP-IV |

|---|---|

| L-Alanine | 2.5 |

| L-Valine | 1.8 |

| L-Isoleucine | 1.6 |

| L-Proline | 1.6 |

| Glycine | >1000 |

| D-Alanine | >1000 |

Data is for Xaa-boroPro dipeptides and illustrates general principles of SAR for dipeptidyl boronic acids. nih.gov

Computational and Theoretical Investigations of α Aminoboronic Acid Interactions

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand. For α-aminoboronic acids like (1-Amino-2-(p-tolyl)ethyl)boronic acid, docking studies can reveal key interactions with the amino acid residues in the active site of a target enzyme.

In a typical molecular docking workflow, the three-dimensional structures of the ligand and protein are used as inputs. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. These studies can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. For instance, the amino group and the boronic acid moiety of (1-Amino-2-(p-tolyl)ethyl)boronic acid are expected to form key hydrogen bonds, while the p-tolyl group can engage in hydrophobic or π-stacking interactions.

A study on novel dipeptidyl boronic acid proteasome inhibitors utilized molecular docking to understand their interaction with the 20S proteasome, revealing binding modes similar to the marketed drug bortezomib (B1684674). researchgate.net Such insights are critical for the rational design of more potent and selective inhibitors. The Protein-Ligand Interaction Profiler (PLIP) is a tool that can be used to analyze these interactions, identifying hydrogen bonds, hydrophobic contacts, salt bridges, and other interactions that stabilize the complex. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Reaction Mechanisms

To study the details of chemical reactions, such as those involved in the covalent inhibition of enzymes by boronic acids, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. In this approach, the region of the system where the reaction occurs (e.g., the ligand and the key active site residues) is treated with a high level of theory (QM), while the remainder of the protein and solvent is treated with a more computationally efficient classical force field (MM). nih.gov

QM/MM simulations can elucidate the reaction pathway, identify transition states, and calculate activation energies. nih.gov For a boronic acid inhibitor, this could involve modeling the nucleophilic attack of a serine or threonine residue in the enzyme's active site on the boron atom, leading to the formation of a tetrahedral intermediate. nih.gov These simulations provide a dynamic picture of the reaction, capturing the electronic rearrangements that occur during bond formation and breaking. nih.govfrontiersin.org A study on the covalent docking mechanisms of boron-based inhibitors with β-lactamases utilized time-dependent hybrid QM/MM simulations to describe the process. nih.gov

Density Functional Theory (DFT) Studies for Binding Energy Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to calculate various properties, including binding energies, with high accuracy. In the context of (1-Amino-2-(p-tolyl)ethyl)boronic acid, DFT calculations can be used to characterize the strength of its interaction with target molecules or specific amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. For a series of α-aminoboronic acid derivatives, QSAR studies can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with their inhibitory potency. nih.gov

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a compound's biological activity. nih.gov A pharmacophore model for α-aminoboronic acid inhibitors might include a hydrogen bond donor (the amino group), a hydrogen bond acceptor/covalent interaction center (the boronic acid), and a hydrophobic feature (the p-tolyl group). nih.govresearchgate.net Such models can be used to screen large virtual libraries of compounds to identify new potential inhibitors. nih.gov A 3D pharmacophore model was successfully generated for a series of dipeptide proteasome inhibitors containing boron atoms to predict their activity. nih.gov

| Computational Technique | Application to (1-Amino-2-(p-tolyl)ethyl)boronic acid | Key Insights |

| Molecular Docking | Predict binding mode and affinity to target proteins. | Identification of key interactions (hydrogen bonds, hydrophobic interactions) with active site residues. researchgate.net |

| QM/MM Simulations | Elucidate the mechanism of covalent inhibition. | Determination of reaction pathways, transition states, and activation energies for bond formation with the target enzyme. nih.govnih.gov |

| DFT Studies | Characterize binding energy and electronic properties. | Quantification of interaction strength and analysis of charge distribution and orbital interactions. researchgate.net |

| QSAR Analysis | Relate chemical structure to biological activity. | Identification of molecular descriptors that influence inhibitory potency. mdpi.comnih.gov |

| Pharmacophore Modeling | Identify essential 3D features for biological activity. | Creation of a model for virtual screening to discover new inhibitors with similar interaction patterns. nih.govnih.gov |

Probing Lewis Acidity and Stabilization by Aromatic Systems (e.g., Polar-π Interactions)

The boron atom in boronic acids is a Lewis acid, meaning it can accept a pair of electrons. nih.govnih.gov This Lewis acidity is fundamental to their ability to form reversible covalent bonds with nucleophiles like the hydroxyl groups of diols or serine residues in enzymes. nih.govmdpi.com Computational studies can quantify the Lewis acidity of boronic acids and investigate how it is influenced by their chemical environment.

The aromatic p-tolyl group in (1-Amino-2-(p-tolyl)ethyl)boronic acid can play a significant role in modulating its Lewis acidity and stabilizing the boronate form through non-covalent interactions. nih.gov Computational studies have shown that aromatic rings can stabilize boronic acids and their corresponding boronates through polar-π interactions and solvation effects. nih.gov These interactions can influence the pKa of the boronic acid and its binding affinity for target molecules. Understanding these subtle electronic effects is crucial for the design of boronic acids with tailored reactivity and binding properties.

Theoretical Models for Specific Biological Interactions (e.g., Boronic Acid with Insulin)

Theoretical models can be developed to study the interaction of boronic acids with specific biological macromolecules. For example, the interaction of boronic acids with insulin (B600854) is of interest due to the potential for developing glucose-responsive insulin delivery systems. researchgate.netchemrxiv.orgsemanticscholar.org Computational studies have been used to design and screen libraries of boronic acids for their ability to bind to insulin. researchgate.netchemrxiv.org

A theoretical approach using computational tools like iGEMDOCK has been employed to study the interaction of a library of 114 boronic acid compounds with insulin. researchgate.netchemrxiv.org Such studies can predict the binding sites and key interacting residues on the protein. For instance, one study found that a particular boronic acid derivative showed significant interaction with the Glu21 and His5 residues of insulin. researchgate.netchemrxiv.org While not specific to (1-Amino-2-(p-tolyl)ethyl)boronic acid, these models provide a framework for investigating its potential interactions with insulin and other proteins.

Computational Characterization of Covalent Inhibition Mechanisms

Computational methods are invaluable for characterizing the detailed mechanisms of covalent inhibition by boronic acids. nih.gov The process of covalent inhibition typically involves an initial non-covalent binding step to form an enzyme-inhibitor complex, followed by the formation of a covalent bond. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective and Enantioselective Synthetic Methodologies

The biological activity of chiral α-aminoboronic acids is highly dependent on their stereochemistry. Consequently, a primary focus of future research is the development of more efficient and precise methods for synthesizing specific stereoisomers of (1-Amino-2-(p-tolyl)ethyl)boronic acid. Current research into the synthesis of α-aminoboronic acid derivatives has paved the way for innovative catalytic and asymmetric strategies. nih.govrsc.org

Future methodologies are expected to move beyond classical approaches towards catalytic asymmetric synthesis, which offers higher efficiency and enantioselectivity. nih.gov One promising direction involves the use of chiral copper catalysts to mediate the enantioselective N-alkylation of carbamates with racemic α-haloboronate esters. nih.govacs.orgnih.gov Another avenue is the catalytic asymmetric hydroamidation of alkenyl boronates, which can produce highly enantioenriched α-aminoboronates under mild conditions. researchgate.net These methods, if adapted for the p-tolyl substituent, could provide streamlined access to optically pure forms of the target compound.

Table 1: Emerging Catalytic Strategies for Asymmetric α-Aminoboronic Acid Synthesis

| Catalytic Method | Key Catalyst/Reagents | Potential Advantages | Reference |

|---|---|---|---|

| Copper-Catalyzed N-Alkylation | Chiral Copper Catalyst (e.g., CuCl with chiral diamine) | Modular, good functional group compatibility, uses commercially available components. | nih.gov |

| NiH-Catalyzed Asymmetric Hydroamidation | Nickel Hydride Catalyst with Amino Alcohol Ligand | High enantioselectivity, mild reaction conditions, applicable to various alkenyl boronates. | researchgate.net |

| Nucleophilic Boron Addition to Imines | Chiral Phosphine Ligands | Direct borylation of imines, though enantioselectivity can be variable. | rsc.org |

Exploration of Underexplored Biological Targets and Pathways

The established utility of boronic acids as inhibitors of serine proteases (e.g., Bortezomib (B1684674) targeting the proteasome) and β-lactamases provides a strong foundation for exploring new therapeutic applications for (1-Amino-2-(p-tolyl)ethyl)boronic acid. nih.govasm.org The boron atom's ability to form a stable, tetrahedral intermediate with catalytic serine residues makes it an excellent transition-state analog inhibitor. researchgate.net

Future research will likely target enzymes and pathways previously unexplored by boronic acid-based inhibitors. Given its amino acid-like scaffold, derivatives of (1-Amino-2-(p-tolyl)ethyl)boronic acid could be designed to target other classes of proteases, kinases, or metabolic enzymes where recognition of an amino acid motif is critical for substrate binding. For instance, enzymes involved in cancer metabolism or inflammatory signaling pathways could be promising targets. The development of boronic chalcones has already shown dual anticancer and anti-inflammatory activity, suggesting that hybrid molecules incorporating the aminoboronic acid structure could yield novel therapeutic agents. mdpi.comresearchgate.net Furthermore, the incorporation of boron into known bioactive molecules, like fingolimod, has been shown to enhance anticancer effects, a strategy that could be applied here. scilit.com

Advanced Computational Modeling for Predictive Drug Design and Material Science

Computational modeling is poised to accelerate the discovery and optimization of derivatives of (1-Amino-2-(p-tolyl)ethyl)boronic acid. bohrium.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations are becoming indispensable tools in modern drug design. biorxiv.org These methods can predict how modifications to the p-tolyl ring or the amino group will affect binding affinity and selectivity for a given biological target, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. biorxiv.org

Computational approaches can be particularly valuable for boronic acids, helping to characterize the covalent bond formation between the boron atom and active site residues like serine. mdpi.com Density functional theory (DFT) calculations can elucidate the nature of this bond, providing insights that standard docking programs might miss. biorxiv.orgmdpi.com

In material science, predictive modeling could explore the self-assembly properties of polymers or bioconjugates containing (1-Amino-2-(p-tolyl)ethyl)boronic acid. Simulations could predict how these materials interact with biological surfaces or form responsive hydrogels, guiding the design of novel biomaterials for drug delivery or tissue engineering. rsc.org

Integration into Advanced Chemical Biology Tools for Research and Diagnostics

The unique reactivity of the boronic acid moiety makes it an attractive functional group for the development of sophisticated chemical biology tools. nih.gov A key future direction is the incorporation of (1-Amino-2-(p-tolyl)ethyl)boronic acid into probes for diagnostics and research. Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a motif present in many biologically important molecules like saccharides (e.g., glucose) and glycoproteins. researchgate.netacs.org

This property can be harnessed to create:

Fluorescent Probes: By attaching a fluorophore, derivatives can be used for real-time monitoring of reactive oxygen species like peroxynitrite and hydrogen peroxide, or for imaging sialic acid-rich cancer cells. acs.orgacs.org

Synthetic Receptors: The compound could serve as a building block for synthetic receptors designed to recognize specific saccharides or catecholamines, enabling their detection and quantification in complex biological samples. researchgate.net

Cell Delivery Agents: The interaction of boronic acids with cell surface carbohydrates can be exploited to enhance the cellular uptake of therapeutic or diagnostic agents. nih.gov

Recent work on stabilizing boronic acids against oxidation will further enhance their utility in biological contexts, ensuring the probes remain active for longer periods under physiological conditions. pnas.org

Applications in Synthetic Immunology and Immunotherapy

A highly promising frontier for (1-Amino-2-(p-tolyl)ethyl)boronic acid is in the field of synthetic immunology and cancer immunotherapy. Research has shown that boronic acid derivatives can act as potent inhibitors of arginase, an enzyme that plays a critical role in immune suppression within the tumor microenvironment. nih.gov

Arginase depletes L-arginine, an amino acid essential for the proliferation and function of T cells and Natural Killer (NK) cells. nih.gov By inhibiting arginase, boronic acid-based drugs can restore local L-arginine levels, thereby enhancing the anti-tumor immune response. nih.gov The structure of (1-Amino-2-(p-tolyl)ethyl)boronic acid, mimicking a natural amino acid, makes it an ideal scaffold for designing novel, potent, and selective arginase inhibitors. Future research will focus on optimizing this scaffold to improve its pharmacokinetic properties and efficacy as an immunotherapeutic agent, potentially in combination with other cancer treatments like checkpoint inhibitors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Amino-2-(p-tolyl)ethyl)boronic acid?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Borylation : Introduce the boronic acid group via palladium-catalyzed Miyaura borylation or direct substitution under anhydrous conditions .

Amino group incorporation : Use reductive amination or protection/deprotection strategies (e.g., Boc protection) to avoid side reactions .

Optimization : Control moisture-sensitive steps by conducting reactions under inert atmospheres (N₂/Ar) and using aprotic solvents like THF or DCM .

- Key Challenges : Hydrolysis of the boronic acid group and competing side reactions (e.g., dimerization) require strict temperature control (< 0°C to room temperature) .

Q. How can the structure of (1-Amino-2-(p-tolyl)ethyl)boronic acid be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm substituents .

- X-ray Crystallography : Resolve polymorphic forms (if present) and hydrogen-bonding networks, as seen in arylboronic acid studies .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

II. Advanced Research Questions

Q. How can solubility challenges in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?

- Issue : The hydrophobic p-tolyl group reduces solubility in aqueous systems, lowering reaction efficiency .

- Solutions :

- Solvent Optimization : Use mixed solvents (e.g., DMF/H₂O or THF/H₂O) to enhance solubility .

- Micellar Catalysis : Employ surfactants (e.g., SDS) to stabilize the boronic acid in water .

- Temperature Modulation : Increase reaction temperature (e.g., 50–80°C) to improve kinetic solubility .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

- Methodology :

Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines (e.g., cancer vs. normal cells) .

Mechanistic Profiling : Use tubulin polymerization assays and apoptosis markers (e.g., FACScan analysis) to confirm target engagement .

COMPARE Analysis : Compare activity patterns against a panel of 39 cancer cell lines to identify outliers and validate specificity (correlation coefficient <0.6 suggests divergent mechanisms) .

- Example : Combretastatin analogs with boronic acid substitutions showed variable IC₅₀ values (0.48–2.1 µM) due to differences in cell membrane permeability .

Q. What strategies optimize boronic acid participation in Cu-mediated catalytic cycles?

- Challenge : Boronic acids may undergo proto-deborylation in Cu(I)-thiolate systems, reducing reactivity .

- Solutions :

- Ligand Design : Use thiol esters or chelating agents to stabilize Cu intermediates and prevent premature deborylation .

- Reaction Stoichiometry : Adjust Cu:boronic acid ratios to favor intermediate stability (e.g., 1:1.2 molar ratios) .

- Control Experiment : Organostannanes show longer-lived Cu intermediates, but boronic acids require tailored conditions .

IV. Methodological Recommendations

- Handling Moisture Sensitivity : Store the compound under argon and use freshly activated molecular sieves in reactions .

- Biological Assay Design : Include carboxylic acid analogs (e.g., compound 17 in ) as negative controls to confirm boronic acid-specific effects .

- Chromatographic Purification : Use reverse-phase HPLC with acetonitrile/water gradients for high-purity isolation .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.